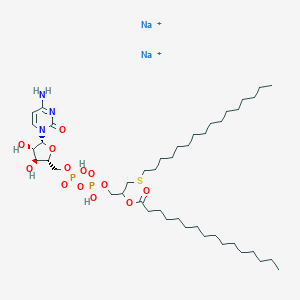
3,4-Difluoro-2-methylbenzonitrile
説明
3,4-Difluoro-2-methylbenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring that is further substituted with fluorine atoms and a methyl group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals, particularly as an intermediate in the synthesis of selective herbicides such as cyhalofop butyl .
Synthesis Analysis
The synthesis of 3,4-difluorobenzonitrile, a closely related compound, has been achieved through several methods. One approach involves the use of 3,4-dichlorobenzoyl chloride, which undergoes amidation, dehydration, and fluorination to yield the desired product . Another method includes a halogen-exchange reaction between 3,4-dichlorobenzonitrile and potassium fluoride in the presence of tetraphenylphosphonium bromide, which is a key step in the synthesis of 3,4-difluorobenzonitrile . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 3,4-difluoro-2-methylbenzonitrile.
Molecular Structure Analysis
The molecular structure of fluorinated benzonitriles can be complex due to the presence of fluorine atoms. For instance, the molecular structures of various fluorinated benzene derivatives have been confirmed by spectroscopic methods, including ^19F NMR, which reflects their crowded structures . Additionally, ab initio calculations, along with FTIR and Raman spectra, have been used to analyze the geometry, vibrational frequencies, and atomic charges of difluorobenzonitrile molecules . These techniques could be applied to determine the detailed molecular structure of 3,4-difluoro-2-methylbenzonitrile.
Chemical Reactions Analysis
Fluorinated benzonitriles participate in various chemical reactions. For example, 2-aryloxybenzonitriles can undergo cyclization in trifluoromethanesulfonic acid to produce xanthone-iminium triflates, which are resistant to hydrolysis but can yield xanthones under vigorous conditions . The reactivity of the fluorine atoms in the benzonitrile ring can also lead to the formation of complex polymeric structures when reacted with other monomers, as seen in the synthesis of multicyclic poly(benzonitrile ether)s . These reactions are indicative of the potential reactivity of 3,4-difluoro-2-methylbenzonitrile in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-difluorobenzonitrile derivatives can be influenced by the presence of fluorine atoms. The steric hindrance and electronic effects of fluorine can affect the redox properties, as seen in the study of tetrafluorobenzene derivatives . The introduction of a methyl group in 3,4-difluoro-2-methylbenzonitrile would likely alter these properties further, potentially affecting its boiling point, solubility, and reactivity. These properties are crucial for the practical applications of the compound in industrial processes.
科学的研究の応用
Synthesis and Industrial Applications
3,4-Difluoro-2-methylbenzonitrile is synthesized from 3,4-dichlorobenzoyl chloride, which involves steps like amidation, dehydration, and fluorination. This synthesis route is significant for industrial applications, especially in the production of selective herbicides like cyhalofop butyl, demonstrating its utility in agrochemical formulations (Cheng Zhi-ming, 2006).
Advanced Material Development
In the field of material science, specifically for solar cell technology, derivatives of 3,4-Difluoro-2-methylbenzonitrile, like 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), have been utilized as additives to enhance the power conversion efficiencies of polymer solar cells. The inclusion of ATMB led to improved short circuit current and fill factor, indicating its role in enhancing the photovoltaic properties of solar cell materials (Seonju Jeong, Sungho Woo, H. Lyu, Y. Han, 2011).
Analytical and Theoretical Studies
Analytical and theoretical studies have also been conducted on methylbenzonitriles, including 3,4-difluoro-2-methylbenzonitrile. These studies have provided benchmark thermochemistry data, offering insights into the interaction between cyano and methyl groups, which is slightly stabilizing. This data is vital for understanding the fundamental properties of such compounds and for the development of group-additivity terms for estimating thermochemical properties of substituted benzenes (K. Zaitseva, V. N. Emel’yanenko, Filipe Agapito, A. Pimerzin, M. Varfolomeev, S. Verevkin, 2015).
Polymer Chemistry
The compound has also been explored in the synthesis of advanced polymer materials. For instance, silylated 1,1,1-tris(4-hydroxyphenyl)ethane was polycondensed with difluorobenzonitriles, yielding completely soluble polyethers. This process illustrates the versatility of 3,4-difluoro-2-methylbenzonitrile derivatives in creating novel polymeric materials with potential applications in various fields, including electronics and materials science (H. Kricheldorf, R. Hobzova, G. Schwarz, L. Vakhtangishvili, 2005).
Safety And Hazards
3,4-Difluoro-2-methylbenzonitrile is classified as dangerous . It has hazard statements H301+H311+H331-H315-H319-H335 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin irritation, serious eye irritation, and respiratory irritation . The safety precautions include avoiding breathing dust, vapor, mist, or gas, not ingesting the substance, and seeking immediate medical assistance if swallowed .
Relevant Papers The relevant papers for 3,4-Difluoro-2-methylbenzonitrile are not specified in the available resources .
特性
IUPAC Name |
3,4-difluoro-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGHUTIUVKVZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647512 | |
| Record name | 3,4-Difluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2-methylbenzonitrile | |
CAS RN |
847502-83-4 | |
| Record name | 3,4-Difluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 847502-83-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)






